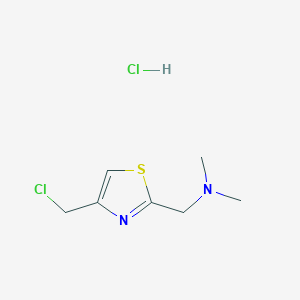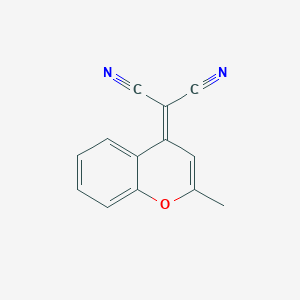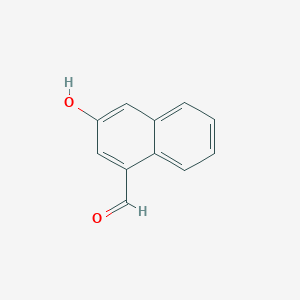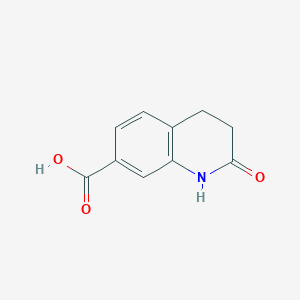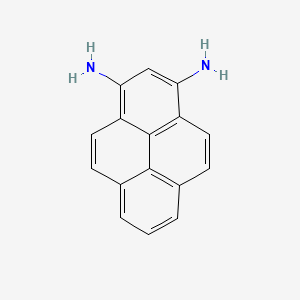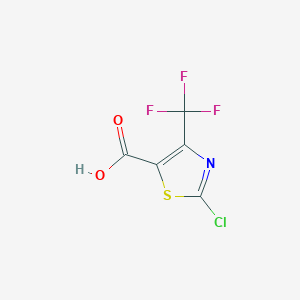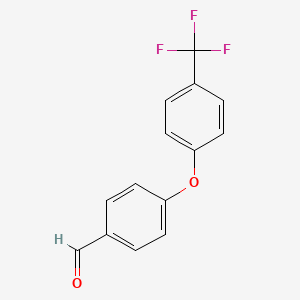
2-甲基恶唑
描述
2-Methyloxazole is a heterocyclic compound with the molecular formula C4H5NO. It is a five-membered ring structure with one nitrogen and one oxygen atom . It has a wide range of applications in the field of pharmaceuticals, industrial chemistry, natural product chemistry, polymers, and more .
Synthesis Analysis
The synthesis of oxazolines, including 2-Methyloxazole, is a complex process that involves various synthetic protocols based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc . For instance, a series of 2-Methyloxazole derivatives were synthesized by Patel et al., which exhibited significant antibacterial potential .
Molecular Structure Analysis
The molecular structure of 2-Methyloxazole consists of a five-membered ring with one nitrogen and one oxygen atom. The average mass of 2-Methyloxazole is 83.089 Da, and its monoisotopic mass is 83.037117 Da .
Chemical Reactions Analysis
The chemistry of heterocyclic compounds like 2-Methyloxazole is complex and intriguing. These compounds play a major role in many important chemical reactions, both as intermediates and as final products . For example, 2-Methyloxazole derivatives have been used as intermediates in the synthesis of new chemical entities in medicinal chemistry .
Physical And Chemical Properties Analysis
2-Methyloxazole has a density of 1.0±0.1 g/cm3, a boiling point of 82.3±9.0 °C at 760 mmHg, and a vapor pressure of 88.1±0.1 mmHg at 25°C. It has a molar refractivity of 21.5±0.3 cm3, and its polar surface area is 26 Å2 .
科学研究应用
生物活性分子的合成
2-甲基恶唑是合成各种生物活性分子的核心结构。其衍生物具有广泛的药理活性,包括抗菌、抗真菌、抗病毒、抗癌和抗炎活性。 这使其成为药物化学中用于药物开发的宝贵支架 .
抗菌应用
2-甲基恶唑的衍生物已被合成并测试了其对常见病原体的抗菌潜力,例如金黄色葡萄球菌、化脓链球菌、铜绿假单胞菌、大肠杆菌和真菌,例如白色念珠菌、黑曲霉和灰绿曲霉。 这些化合物与氯霉素、庆大霉素和氨苄青霉素等标准抗生素进行比较以评估其疗效 .
抗真菌和抗病毒特性
恶唑环是许多药物和生物活性分子中发现的常见结构基序,这些药物和生物活性分子表现出显着的抗真菌和抗病毒特性。 对 2-甲基恶唑衍生物的研究仍在继续探索它们在治疗各种真菌和病毒引起的感染方面的潜力 .
抗癌研究
2-甲基恶唑的结构框架用于抗癌剂的设计。 其衍生物正在研究其抑制癌细胞生长的能力,并被认为是开发新型化疗药物的候选药物 .
抗炎用途
炎症是许多疾病的常见途径,2-甲基恶唑衍生物因其抗炎特性而受到研究。 它们是治疗慢性炎症性疾病的潜在候选药物 .
化学合成和催化
2-甲基恶唑在化学合成中用作更复杂化学化合物的构建块。 它还在催化中得到应用,由于其独特的化学结构,它有助于各种化学反应 .
材料科学
2-甲基恶唑的独特性能使其适合用于材料科学,特别是在开发具有特定所需性能的有机材料方面 .
分析化学
在分析化学中,2-甲基恶唑可用作试剂或合成其他分析试剂的前体。 其衍生物也可以用作各种分析方法中的标准品或参考化合物 .
作用机制
Target of Action
Oxazole derivatives, a group to which 2-methyloxazole belongs, have been found to interact with various enzymes and receptors in biological systems
Mode of Action
It’s known that oxazole derivatives can bind to biological systems such as various enzymes and receptors via numerous non-covalent interactions . This interaction could lead to changes in the function of these targets, potentially influencing biological processes.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These activities suggest that 2-Methyloxazole may affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of oxazole derivatives have been studied . These studies could provide insights into the ADME properties of 2-Methyloxazole, but direct studies on 2-Methyloxazole are needed for accurate information.
Result of Action
Oxazole derivatives have been associated with a wide range of biological actions . Depending on the specific targets and pathways affected, 2-Methyloxazole could potentially have similar effects.
安全和危害
未来方向
Oxazole-containing peptides, including 2-Methyloxazole, form an intriguing family with a broad range of biological activities. They have shown extraordinary potential as a source of new drugs . Therefore, future research may focus on synthesizing various 2-Methyloxazole derivatives and screening them for various biological activities.
生化分析
Biochemical Properties
2-Methyloxazole has been shown to interact with various enzymes and receptors via numerous non-covalent interactions These interactions play a crucial role in its biochemical reactions
Cellular Effects
2-Methyloxazole and its derivatives have demonstrated significant antiproliferative activity in vitro against a panel of cancer cell lines . They inhibit tubulin polymerization at submicromolar concentrations, which can lead to cell cycle effects and apoptosis
Molecular Mechanism
It is known that 2-Methyloxazole and its derivatives can bind to the colchicine site of tubulin and inhibit tubulin polymerization This interaction can lead to changes in gene expression and enzyme activation or inhibition
属性
IUPAC Name |
2-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4-5-2-3-6-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHCHJQEWYIJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502126 | |
| Record name | 2-Methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23012-10-4 | |
| Record name | 2-Methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Methyloxazole has the molecular formula C4H5NO and a molecular weight of 83.09 g/mol.
A: Yes, researchers frequently utilize infrared spectrophotometry and 1H-NMR spectrophotometry to elucidate the structure of 2-methyloxazole derivatives. For example, one study attempted to synthesize 4-(4-methoxybenzylidene)-2-methyloxazole-5-one and used these techniques to confirm the product's identity. [] Another study employed 13C NMR to distinguish between different isomers of oxazolopyridine systems, including those containing the 2-methyloxazole moiety. []
A: A method for the large-scale preparation of 2-methyloxazole-4-carboxaldehyde involves the reduction of its corresponding N-methoxy-N-methyl amide using lithium aluminum hydride, followed by workup and isolation by crystallization. []
A: Yes, the aldehyde group in 2-methyloxazole-4-carboxaldehyde can be converted to a trimethylsilylethynyl group. This transformation involves preparing a dibromoolefin, converting it to an acetylide using sodium bis(trimethylsilyl)amide and methyllithium, and then trapping it with trimethylsilyl chloride. The resulting intermediate, 2-methyl-4-[(trimethylsilyl)ethynyl]oxazole, can undergo a modified Sonogashira coupling reaction to yield various 4-arylethynyl-2-methyloxazole derivatives. [, ]
A: 2-Methyloxazole derivatives have shown promise as potential therapeutics. For instance, 4-arylethynyl-2-methyloxazole derivatives have been investigated as mGluR5 antagonists for potential use in treating drug abuse. [, ] Additionally, a series of 2-methyl-4,5-disubstituted oxazoles have demonstrated potent antitubulin activity. []
A: Yes, certain 2-methyloxazole derivatives display promising biological activities. For instance, pimprinine [5-(1H-indol-3-yl)-2-methyloxazole] has been identified as a quorum sensing inhibitor. [] Quorum sensing is a bacterial communication process that regulates virulence gene expression. This compound, along with other 2-methyloxazole derivatives, effectively reduced violacein production in Chromobacterium violaceum CV026 and fluorescent pigment production in Pseudomonas aeruginosa ATCC 27853. []
A: Yes, diamines containing the 2-methyloxazole ring, like 4,5-bis(4-aminophenyl)-2-methyloxazole (BAPO), have been investigated as curing agents for epoxy resins. [] These resins, when cured with BAPO, exhibited excellent bonding strength even at elevated temperatures and demonstrated good thermal resistance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










